molecular formula C7H7NO2 B3056288 2-Amino-5-hydroxybenzaldehyde CAS No. 70128-19-7

2-Amino-5-hydroxybenzaldehyde

Cat. No. B3056288
CAS RN: 70128-19-7
M. Wt: 137.14 g/mol
InChI Key: HLKBCNCHTMFWAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-5-hydroxybenzaldehyde involves the condensation reaction between 4-(benzyloxy)-2-hydroxybenzaldehyde and various aminophenol derivatives. The resulting Schiff base ligands are then complexed with transition metal ions (such as Co(II), Ni(II), Cu(II), and Zn(II)) to form coordination complexes. These complexes have been characterized using spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-hydroxybenzaldehyde consists of a benzene ring with an amino group (-NH₂) and a hydroxy group (-OH) attached at specific positions. The nitrogen of the azomethine group (from the amino group) and the deprotonated phenolic oxygen atoms coordinate with metal ions in a 1:1 molar ratio in the synthesized complexes .


Chemical Reactions Analysis

  • Antioxidant Activity : The metal (II) complexes demonstrate potent antioxidant activity, effectively decolorizing the purple-colored solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) compared to free Schiff base ligands. Cu(II) complexes exhibit the highest potency .
  • Antimicrobial Activity : The metal (II) complexes show greater antimicrobial activity than the free Schiff base ligands. Notably, complexes 10, 11, 14, and 15 exhibit significant antimicrobial effects against bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and fungal strains (A. niger, C. albicans) .

Physical And Chemical Properties Analysis

  • Density : Approximately 1.186 g/cm³ (predicted)

Scientific Research Applications

Fluorescence Derivatization in Liquid Chromatography

2-Amino-5-hydroxybenzaldehyde derivatives, such as 2-Amino-4,5-ethylenedioxyphenol, have been utilized as precolumn fluorescence derivatization reagents for aromatic aldehydes in liquid chromatography. These derivatives react selectively with aldehydes in two steps, leading to fluorescent products that can be separated by reversed-phase chromatography. This method enhances detection sensitivity for aromatic aldehydes, with detection limits as low as 5–10 pmol on the column (Nohta et al., 1994).

Synthesis of Benzofuran Derivatives

2-Hydroxybenzaldehyde, a compound structurally related to 2-Amino-5-hydroxybenzaldehyde, is used in the synthesis of various benzofuran derivatives. These derivatives have potential applications in various fields including pharmaceuticals and material science. For instance, the reaction between 2-hydroxybenzaldehyde and isocyanides in the Ugi four-component condensation process results in the formation of benzofuran compounds (Bossio et al., 1991).

Peptide Synthesis

Esters of N-protected amino acids with o-hydroxybenzaldehyde oxime and its derivatives (which are closely related to 2-Amino-5-hydroxybenzaldehyde) have been used in peptide synthesis. These active ester reagents have been effective in producing various dipeptide derivatives with high purity and good yield (Hayashi & Shimizu, 1983).

Spectroscopic Studies and Schiff Base Synthesis

2-Amino-5-hydroxybenzaldehyde derivatives have been investigated for their spectroscopic properties, particularly in the synthesis of Schiff bases. These bases, obtained by condensing 2-aminobenzothiazole with various aldehydes, have been studied using 1H NMR, IR, and UV/Vis spectroscopy. These studies are important in understanding molecular structure and electronic transitions, which have implications in chemistry and materials science (Issa et al., 2008).

Antioxidant and Antimicrobial Properties

2-Hydroxybenzaldehyde derivatives, structurally similar to 2-Amino-5-hydroxybenzaldehyde, have been synthesized and studied for their biological activities, including antioxidant, enzyme inhibition, and antimicrobial properties. These studies are crucial in the development of new pharmaceuticals and therapeutic agents (Sumrra et al., 2018).

Applications in Organic Synthesis

The related compound, 2-Hydroxybenzaldehyde, has been utilized in various organic synthesis processes. For example, it has been involved in reactions with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond using a rhodium catalyst system. This has implications in the synthesis of complex organic compounds and pharmaceuticals (Kokubo et al., 1999).

Safety and Hazards

As with any chemical compound, proper handling and safety precautions are essential. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-amino-5-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKBCNCHTMFWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570976
Record name 2-Amino-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-hydroxybenzaldehyde

CAS RN

70128-19-7
Record name 2-Amino-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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